2-Chloro-4-fluoro-3-methylaniline
Overview
Description
2-Chloro-4-fluoro-3-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-methylaniline can be achieved through several methods. One common approach involves the diazotization of 5-chloro-2-methylaniline followed by fluorination. The process typically includes the following steps:
Salification: Anhydrous hydrofluoric acid is mixed with 5-chloro-2-methylaniline at a mole ratio of (2-5):1. The mixture is allowed to react for 1-3 hours at 5-7°C.
Diazotization: Sodium nitrite is added dropwise to the mixture, and the reaction is maintained at -3 to 0°C for 1-3 hours.
Thermolysis: The mixture is heated to 0-40°C to decompose and form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in nitration, sulfonation, and halogenation reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nitration: Typically involves concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like FeCl3.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can introduce additional halogen atoms to the benzene ring.
Scientific Research Applications
2-Chloro-4-fluoro-3-methylaniline has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methylaniline involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated by the substitution patterns on the benzene ring, which influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the chlorine atom.
4-Fluoro-3-methylaniline: Similar structure but lacks the chlorine atom and has a different substitution pattern.
2-Chloro-4-methylaniline: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents can influence the compound’s electronic distribution and steric effects, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVQZWQSQZGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532073 | |
Record name | 2-Chloro-4-fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90292-63-0 | |
Record name | 2-Chloro-4-fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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